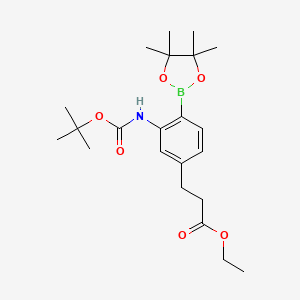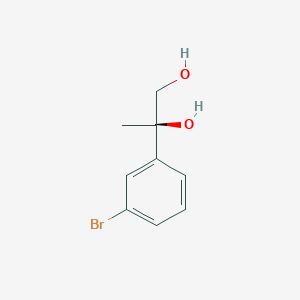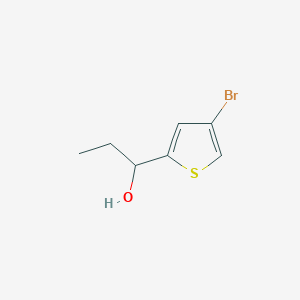
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to the nitrogen atom at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-diketones with guanidine or its derivatives under acidic or basic conditions.
Substitution Reactions:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the nitrogen atom of the piperidine attacks the electrophilic carbon of the pyrimidine ring, often facilitated by a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: The compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine-2-amine: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.
N-Piperidin-4-ylpyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6, which may affect its chemical reactivity and biological activity.
4,6-Dimethyl-N-piperidin-4-ylpyrimidine: Similar structure but may differ in specific substituents or functional groups.
Uniqueness
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is unique due to the presence of both the piperidine ring and the methyl groups at positions 4 and 6 of the pyrimidine ring. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H18N4 |
|---|---|
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15) |
Clave InChI |
SSGIABRURKMOKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2CCNCC2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]-](/img/structure/B8712049.png)






